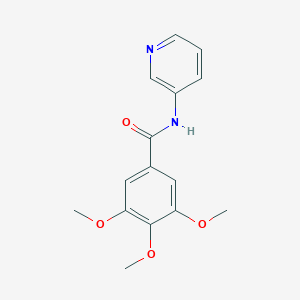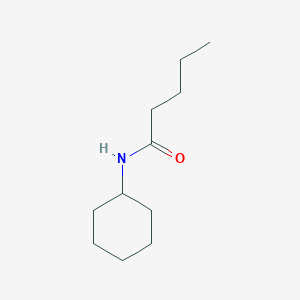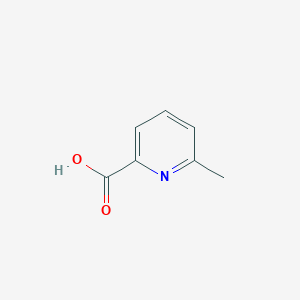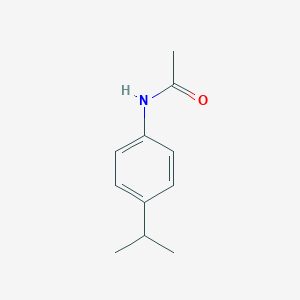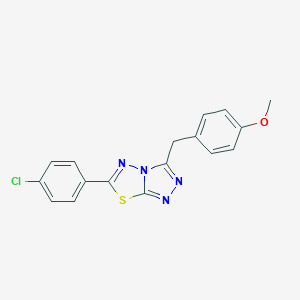
6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and has been found to exhibit promising biological activity against a range of diseases.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins that are essential for the survival and growth of microorganisms or cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole have been extensively studied. This compound has been found to exhibit potent antioxidant activity, which can help protect cells from oxidative stress and damage.
Furthermore, this compound has been found to exhibit anti-inflammatory activity, which can help reduce inflammation and pain associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole in lab experiments is its potent biological activity against a range of diseases. This makes it a potential candidate for the development of new drugs.
However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases.
Furthermore, further studies are needed to determine the mechanism of action of this compound and its potential toxicity and side effects in humans. This will help to determine the safety and efficacy of this compound for use in humans.
Conclusion:
In conclusion, 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a promising compound that exhibits potent biological activity against a range of diseases. Further research is needed to determine its safety and efficacy in humans, and to develop new drugs based on this compound for the treatment of various diseases.
Synthesemethoden
The synthesis of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole can be achieved by various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzylamine, and 2-mercapto-1,3,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
The biological activity of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has been extensively studied in various scientific research applications. This compound has been found to exhibit potent antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Furthermore, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This makes it a potential candidate for the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
93073-23-5 |
|---|---|
Produktname |
6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole |
Molekularformel |
C17H13ClN4OS |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-14-8-2-11(3-9-14)10-15-19-20-17-22(15)21-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
FNXWXUUJIQWRSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



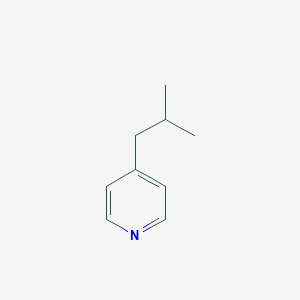
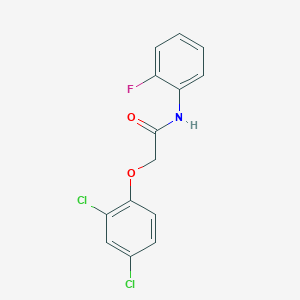

![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
